molecular formula C24H19NO2 B14810937 N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-4-phenoxyaniline

N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-4-phenoxyaniline

Cat. No.: B14810937
M. Wt: 353.4 g/mol
InChI Key: BQYXBNMNDOWNAD-UHFFFAOYSA-N
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Description

N-[(4-methoxy-1-naphthyl)methylene]-4-phenoxyaniline is an organic compound that features a naphthalene ring substituted with a methoxy group and a phenoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxy-1-naphthyl)methylene]-4-phenoxyaniline typically involves the condensation reaction between 4-methoxy-1-naphthaldehyde and 4-phenoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors can also be considered to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxy-1-naphthyl)methylene]-4-phenoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(4-methoxy-1-naphthyl)methylene]-4-phenoxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-[(4-methoxy-1-naphthyl)methylene]-4-phenoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxy-1-naphthyl)methylene]-4-phenoxyaniline is unique due to its specific combination of a methoxy-substituted naphthalene ring and a phenoxyaniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

1-(4-methoxynaphthalen-1-yl)-N-(4-phenoxyphenyl)methanimine

InChI

InChI=1S/C24H19NO2/c1-26-24-16-11-18(22-9-5-6-10-23(22)24)17-25-19-12-14-21(15-13-19)27-20-7-3-2-4-8-20/h2-17H,1H3

InChI Key

BQYXBNMNDOWNAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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